molecular formula C14H15NO3S B291765 N-(3-ethoxyphenyl)benzenesulfonamide

N-(3-ethoxyphenyl)benzenesulfonamide

Cat. No.: B291765
M. Wt: 277.34 g/mol
InChI Key: FSBIJONOMHSUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-ethoxyphenyl substituent attached to the sulfonamide nitrogen. The ethoxy group at the meta position may influence electronic and steric properties, affecting ligand-receptor interactions and pharmacokinetics compared to other substituents .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(3-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-2-18-13-8-6-7-12(11-13)15-19(16,17)14-9-4-3-5-10-14/h3-11,15H,2H2,1H3

InChI Key

FSBIJONOMHSUPY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Anticancer Activity of Selected Benzenesulfonamides

Compound Substituent Cell Line (IC₅₀, µM) Reference
3-(Indoline-1-carbonyl)-N-substituted A549: 2.31; HeLa: 1.98
3,4-Dimethoxyphenyl derivative (19) VEGFR-2 inhibition: >Dasatinib
N-(2-chlorophenyl) Not tested in cancer

Enzyme Inhibition and Reactivation

  • Acetylcholinesterase Reactivation : N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamides showed the highest activity in reactivating acetylcholinesterase inhibited by paraoxon when combined with pralidoxime . The 3-ethoxyphenyl analog may exhibit lower reactivity due to the electron-donating ethoxy group, reducing electrophilic interactions with the enzyme.

Molecular Docking and Binding Affinity

  • PPARγ Binding : Compounds 6 and 7 () with pyridyl sulfonamide units showed Gold scores of 78.09 and 87.26 , respectively, and hydrogen bonding scores of 6.11 and 7.42 , indicating strong ligand-protein interactions. The 3-ethoxyphenyl group’s bulkiness may reduce binding affinity compared to smaller heterocyclic substituents .

Pharmacological and Structural Insights

  • Toxicity: Sulfonamides with bulky aryl groups (e.g., 3,4-dimethoxyphenyl) show low cytotoxicity in non-cancerous cells, suggesting the 3-ethoxyphenyl analog may share this profile .

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